
2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine
Description
2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine is a heterocyclic compound featuring an oxazole ring substituted at the 5-position with a 3-methoxyphenyl group and an ethanamine side chain at the 2-position. Oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties. This compound is of interest in medicinal chemistry for its structural similarity to bioactive molecules targeting neurological or metabolic pathways .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,3-oxazol-2-yl]ethanamine |
InChI |
InChI=1S/C12H14N2O2/c1-15-10-4-2-3-9(7-10)11-8-14-12(16-11)5-6-13/h2-4,7-8H,5-6,13H2,1H3 |
InChI Key |
GCCXKIKBWILZNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(O2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Acylation of the Ethanamine Group
The primary amine undergoes acylation reactions to form amide derivatives. This is critical for modifying biological activity or enhancing solubility.
Reaction Example :
Reagent/Condition | Product | Yield/Notes | Source |
---|---|---|---|
HATU, DIPEA, DMF, RT | Amide-linked derivatives | High efficiency | |
Acetic anhydride, pyridine | Acetylated ethanamine derivative | Moderate to high yields |
Key Findings :
-
The ethanamine group readily reacts with acylating agents under mild conditions.
-
Urea derivatives (via reaction with isocyanates) improve target binding in enzyme inhibition studies .
Alkylation Reactions
The amine group can be alkylated to produce secondary or tertiary amines, altering electronic and steric properties.
Reaction Example :
Reagent/Condition | Product | Yield/Notes | Source |
---|---|---|---|
NaH, DMF, alkyl bromide | N-Alkyl substituted derivatives | Dependent on alkyl group size | |
Prenyl bromide, K₂CO₃ | Prenylated derivatives | Used in SAR studies |
Key Findings :
-
Bulky alkyl groups may hinder reactivity due to steric effects near the oxazole ring.
-
Geranyl and prenyl side chains enhance lipophilicity, impacting cellular uptake .
Demethylation of the Methoxyphenyl Group
The 3-methoxy group can be converted to a hydroxyl group for further functionalization.
Reaction Example :
Reagent/Condition | Product | Yield/Notes | Source |
---|---|---|---|
BBr₃, CH₂Cl₂, 0°C → RT | Hydroxyphenyl-oxazole derivative | Near-quantitative conversion |
Subsequent Reactions :
-
The phenolic hydroxyl group can undergo alkylation, acylation, or sulfonation.
-
Etherification with propargyl or benzyl halides introduces diverse substituents .
Cross-Coupling Reactions on the Oxazole Ring
The oxazole ring participates in transition metal-catalyzed couplings to introduce aryl or heteroaryl groups.
Reaction Example :
Reagent/Condition | Product | Yield/Notes | Source |
---|---|---|---|
CuI, PPh₃, Na₂CO₃, DMF | 4-Aryl substituted oxazoles | Moderate yields (50–70%) | |
Pd(PPh₃)₄, K₂CO₃, microwave | Pyridyl or thienyl derivatives | Improved efficiency |
Key Findings :
-
Electron-deficient aryl bromides exhibit higher reactivity in cross-couplings.
-
Heteroaryl groups (e.g., pyridines) enhance interactions with biological targets .
Oxazole Ring Functionalization
The oxazole ring itself can undergo electrophilic substitution or cycloaddition reactions.
Reaction Example :
Reaction Type | Reagent/Condition | Product | Source |
---|---|---|---|
Nitration | HNO₃, H₂SO₄ | 5-Nitrooxazole derivative | |
Bromination | Br₂, FeCl₃ | 5-Bromooxazole derivative |
Key Findings :
-
Substitution occurs preferentially at the 5-position of the oxazole ring.
-
Halogenated derivatives serve as intermediates for further cross-couplings .
Reductive Amination
The primary amine can react with carbonyl compounds to form secondary amines.
Reaction Example :
Reagent/Condition | Product | Yield/Notes | Source |
---|---|---|---|
NaBH₃CN, MeOH | N-Alkyl derivatives | Optimized for aqueous stability |
Scientific Research Applications
Pharmaceutical Development
-
Lead Compound for Drug Design :
- 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine serves as a potential lead structure for the development of new therapeutic agents. Its unique structural features allow for modifications that can enhance efficacy and selectivity against specific biological targets.
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown selective inhibition of cancer cell growth, suggesting potential applications in oncology .
- Mechanisms of Action :
Biological Research Applications
- Structure-Activity Relationship Studies :
- Neurodegenerative Disease Research :
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The ethanamine chain may also contribute to the compound’s overall activity by enhancing its solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocycle Variants
Oxazole vs. Imidazole Derivatives
- 2-(2-Phenyl-1H-imidazol-4-yl)ethanamine (): Replacing oxazole with imidazole (two nitrogen atoms) increases basicity and hydrogen-bonding capacity. Imidazole derivatives often exhibit enhanced binding to histamine receptors (e.g., H1/H2/H3/H4), as seen in , where imidazolylpropan derivatives showed multi-receptor activity. In contrast, oxazole’s reduced basicity may favor selectivity for non-histaminergic targets .
Oxazole vs. Oxadiazole Derivatives
- 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine ():
Oxadiazoles (two nitrogen atoms, one oxygen) exhibit higher metabolic stability and lipophilicity. These derivatives are reported as antimicrobial and anticancer agents, with the oxadiazole ring improving membrane permeability compared to oxazole. However, oxazole’s lower steric hindrance may facilitate binding to compact active sites .
Benzoxazole Derivatives
- 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine hydrochloride ():
Benzoxazole (fused benzene-oxazole) derivatives show enhanced aromatic stacking and rigidity. Fluorine substitution at the 5-position (electron-withdrawing) improves metabolic stability and bioavailability compared to the 3-methoxyphenyl group (electron-donating) in the target compound. Such modifications are critical in optimizing pharmacokinetics .
Substituent Effects on the Aromatic Ring
Methoxy vs. Halogen Substituents
- 2-(6-Chloro-5-methylbenzo[d]oxazol-2-yl)ethanamine hydrochloride ():
Chlorine (electron-withdrawing) and methyl (electron-donating) groups at the 6- and 5-positions, respectively, alter electronic density and steric bulk. This compound’s ABCB1-modulating activity () suggests chloro substituents may enhance interactions with transporter proteins compared to methoxy groups .
Methoxy Positional Isomerism
- 5-Methoxytryptamine ():
The 5-methoxyindole structure in 5-methoxytryptamine highlights the importance of methoxy positioning. While 3-methoxy substitution (as in the target compound) may favor interactions with adrenergic receptors, 5-methoxy groups are associated with serotonergic activity, demonstrating how positional changes dictate target specificity .
Ethanamine Side Chain Modifications
- (S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine hydrochloride ():
Trifluoromethyl substitution increases lipophilicity and metabolic resistance. Such modifications are common in CNS-targeting drugs to enhance blood-brain barrier penetration, contrasting with the unmodified ethanamine chain in the target compound, which may prioritize solubility .
Structural and Pharmacological Data Table
Biological Activity
Overview
2-(5-(3-Methoxyphenyl)oxazol-2-yl)ethanamine is a heterocyclic compound belonging to the oxazole family. This compound has garnered attention due to its potential biological activities, including anticancer properties, antimicrobial effects, and interactions with various biochemical pathways. The following sections detail the compound's biological activity based on diverse research findings.
The biological activity of this compound primarily stems from its interaction with specific biological targets. Oxazole derivatives are known to modulate various signaling pathways and can influence target protein functions through multiple mechanisms:
- Target Interaction : Oxazole compounds can interact with enzymes and receptors, altering their activity and leading to downstream effects on cell signaling.
- Biochemical Pathways : These compounds are involved in pathways related to apoptosis, cell proliferation, and inflammatory responses, which are critical in cancer biology and other diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related oxazole derivatives:
Case Studies
- Anticancer Activity : In a study evaluating the cytotoxic effects of oxazole derivatives, this compound demonstrated significant activity against MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of p53 and subsequent caspase-3 cleavage, highlighting its potential as a therapeutic agent in breast cancer treatment .
- Leukemia Model : Another investigation focused on human leukemia cell lines (U-937), where the compound exhibited a potent cytotoxic effect at low concentrations (<1 µM). This suggests its potential utility in treating hematological malignancies by inducing cell cycle arrest .
- Mechanistic Insights : Research into the mechanism revealed that the compound interacts with key signaling pathways such as PI3K/Akt, which is crucial for cell survival and proliferation. Inhibition of this pathway led to reduced viability in HeLa cells, indicating that targeting such pathways could be a viable strategy for cancer therapy .
Q & A
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Core diversification : Synthesize analogs with:
- Oxazole substitution : Replace oxazole with thiazole or 1,2,4-oxadiazole to assess heterocycle effects .
- Phenyl ring modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance receptor binding .
- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity (e.g., pIC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.